molecular formula C12H16S B3044610 Benzene, [(cyclopentylmethyl)thio]- CAS No. 100258-36-4

Benzene, [(cyclopentylmethyl)thio]-

Cat. No.: B3044610
CAS No.: 100258-36-4
M. Wt: 192.32 g/mol
InChI Key: CMPRNSUETKJLSX-UHFFFAOYSA-N
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Description

"Benzene, [(cyclopentylmethyl)thio]-" is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a cyclopentylmethylthio group (-S-CH₂-cyclopentyl). This structure combines the aromatic stability of benzene with the steric and electronic effects of the cyclopentylmethylthio moiety.

Properties

CAS No.

100258-36-4

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

cyclopentylmethylsulfanylbenzene

InChI

InChI=1S/C12H16S/c1-2-8-12(9-3-1)13-10-11-6-4-5-7-11/h1-3,8-9,11H,4-7,10H2

InChI Key

CMPRNSUETKJLSX-UHFFFAOYSA-N

SMILES

C1CCC(C1)CSC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)CSC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of thioether-substituted benzenes. Key structural analogues include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties
Benzene, [(cyclopentylmethyl)thio]- -S-CH₂-cyclopentyl Not provided ~192.3* High hydrophobicity, steric hindrance, moderate polarity due to thioether group
Benzenethiol -SH 108-98-5 110.18 Strong acidity (pKa ~6.5), higher reactivity (e.g., oxidation to disulfides)
4-Methoxy-α-toluenethiol -SCH₂-C₆H₄-OMe 6258-60-2 168.24 Enhanced electron-donating effects (methoxy group), lower volatility
Benzene, (1-pentylheptyl)- -C₁₂H₂₅ (long alkyl chain) 2719-62-2 260.48 Extreme hydrophobicity, low solubility in polar solvents
Methyl benzoate -COOCH₃ 93-58-3 136.15 Polar ester group, high solubility in organic solvents

*Calculated based on molecular formula C₁₂H₁₆S.

Physicochemical Properties

  • Hydrophobicity : The cyclopentylmethylthio group confers higher hydrophobicity compared to polar substituents like -COOH or -OH but less than long alkyl chains (e.g., "Benzene, (1-pentylheptyl)-") .
  • Steric Effects : The bulky cyclopentyl group may hinder electrophilic aromatic substitution reactions at the ortho/para positions, similar to tert-butyl-substituted benzenes .
  • Thermodynamic Stability : Thioethers generally exhibit lower enthalpies of formation compared to sulfoxides or sulfones due to weaker S-O bonding .

Research Findings and Trends

  • Substituent Effects : The position and nature of substituents on benzene significantly alter melting points, boiling points, and solubility. For example, alkylthio groups increase boiling points relative to hydrogen or halide substituents .
  • Synthetic Challenges : Introducing cyclopentylmethylthio groups may require specialized thiylation agents (e.g., cyclopentylmethyl disulfides) to avoid side reactions .

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